

Spectral Analysis of 2,4,6-Tris(dimethylaminomethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4,6- <i>Tris(dimethylaminomethyl)phenol</i>
Cat. No.:	B167129

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of **2,4,6-Tris(dimethylaminomethyl)phenol**, a key organic compound utilized as a catalyst and curing agent in various industrial applications, including epoxy resins.^[1] A thorough understanding of its spectral signature is crucial for quality control, reaction monitoring, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with experimental protocols and a logical framework for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for **2,4,6-Tris(dimethylaminomethyl)phenol**.

¹H NMR Spectral Data

The ¹H NMR spectrum of **2,4,6-Tris(dimethylaminomethyl)phenol** exhibits distinct signals corresponding to the aromatic, benzylic, and methyl protons. The data presented was acquired in a deuterated chloroform (CDCl₃) solvent.

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity	Integration
Ar-H (meta to -OH)	~6.8-7.0	Singlet	2H
Ar-CH ₂ -N (para)	~3.4-3.6	Singlet	2H
Ar-CH ₂ -N (ortho)	~3.2-3.4	Singlet	4H
N-(CH ₃) ₂ (para)	~2.2-2.3	Singlet	6H
N-(CH ₃) ₂ (ortho)	~2.1-2.2	Singlet	12H
OH	Variable (Broad)	Singlet	1H

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, not all 15 carbons are chemically equivalent.

Signal Assignment	Chemical Shift (δ) ppm
C-OH (ipso)	~155-158
C-H (meta to -OH)	~128-130
C-CH ₂ N (ortho to -OH)	~124-126
C-CH ₂ N (para to -OH)	~120-122
Ar-CH ₂ -N (para)	~60-62
Ar-CH ₂ -N (ortho)	~57-59
N-(CH ₃) ₂ (para)	~45-47
N-(CH ₃) ₂ (ortho)	~44-46

Note: The assignments are based on established chemical shift ranges for substituted phenols and amines.[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4,6-Tris(dimethylaminomethyl)phenol** shows characteristic bands for the hydroxyl, aromatic, and amine functionalities.[4][5]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic -OH
3100-3000	C-H stretch	Aromatic C-H
2950-2800	C-H stretch	Aliphatic C-H (CH ₂ and CH ₃)
~1600, ~1470	C=C stretch	Aromatic ring
~1250	C-O stretch	Phenolic C-O
~1150	C-N stretch	Tertiary amine

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.[4]

Experimental Protocols

The following are generalized yet detailed protocols for acquiring NMR and IR spectra of **2,4,6-Tris(dimethylaminomethyl)phenol**.

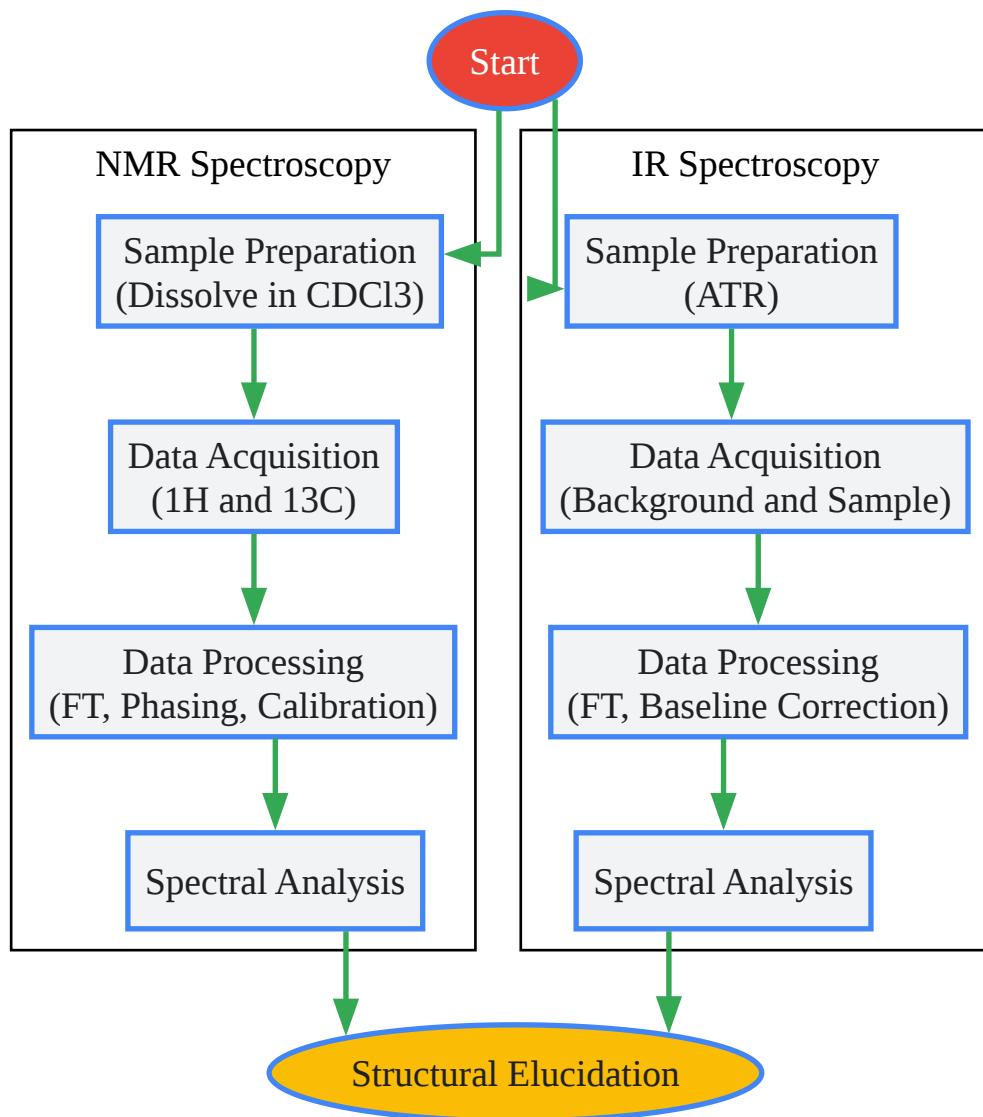
NMR Spectroscopy Protocol

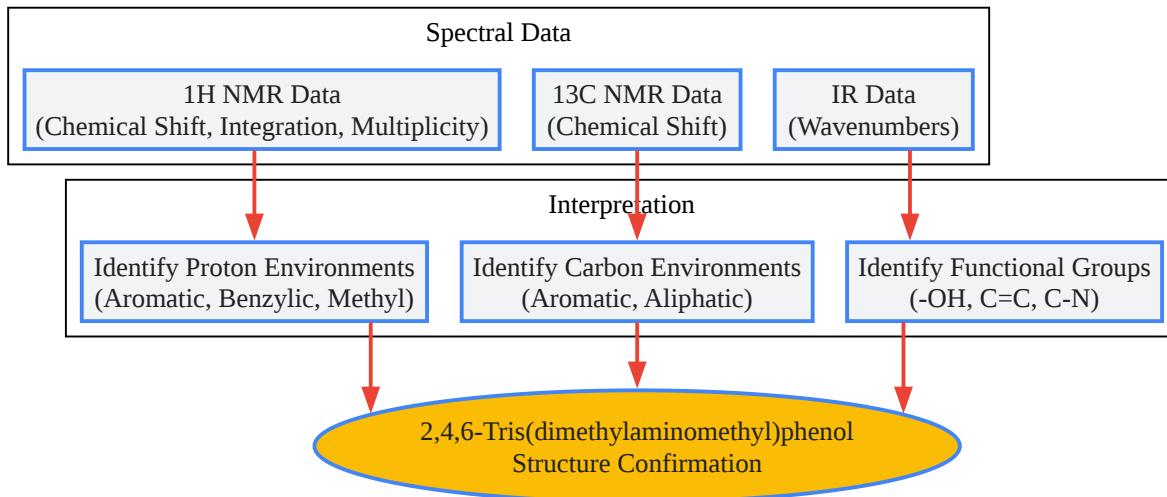
- Sample Preparation:
 - Accurately weigh 10-20 mg of **2,4,6-Tris(dimethylaminomethyl)phenol**.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Use a 30-degree pulse angle.
 - Employ proton decoupling to simplify the spectrum.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

FTIR Spectroscopy Protocol


- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small drop of the liquid **2,4,6-Tris(dimethylaminomethyl)phenol** directly onto the center of the ATR crystal.
- Instrument Setup:
 - Open the spectrometer's software.
 - Configure the acquisition parameters: typically a spectral range of 4000-400 cm^{-1} , with a resolution of 4 cm^{-1} .
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. A typical measurement consists of co-adding 16-32 scans to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance


spectrum.

- Perform peak picking to identify the wavenumbers of the major absorption bands.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical process of interpreting the spectral data for **2,4,6-Tris(dimethylaminomethyl)phenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4,6-Tris(dimethylaminomethyl)phenol - Wikipedia [en.wikipedia.org]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [Spectral Analysis of 2,4,6-Tris(dimethylaminomethyl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167129#spectral-analysis-of-2-4-6-tris-dimethylaminomethyl-phenol-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com